Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate
CAS No.: 161559-21-3
Cat. No.: VC7156543
Molecular Formula: C21H19NO5
Molecular Weight: 365.385
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161559-21-3 |
---|---|
Molecular Formula | C21H19NO5 |
Molecular Weight | 365.385 |
IUPAC Name | butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Standard InChI | InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Standard InChI Key | KICJVWKMVXAOFV-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate under IUPAC guidelines . Alternative synonyms include ZINC1783161 and STK467999, with the CAS registry number 161559-21-3 . Its molecular formula is CHNO, derived from a coumarin scaffold (CHO) linked via an amide bond to a para-substituted benzoic acid butyl ester (CHNO) .
Physical and Chemical Properties
Physicochemical Data
Limited quantitative data are available, but key properties include:
Property | Value/Description | Source |
---|---|---|
Purity | 95% | |
Solubility | Not available | |
Stability | Stable under standard conditions | |
Decomposition Products | Carbon oxides, Nitrogen oxides |
The compound’s poor aqueous solubility and moderate lipophilicity (inferred from its ester and aromatic groups) may necessitate formulation with surfactants or co-solvents for biological assays .
Spectroscopic Characteristics
While experimental spectra are absent in the sources, the structure predicts:
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UV-Vis Absorption: Strong absorption near 300–350 nm due to the coumarin chromophore .
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IR Signatures: Stretching vibrations at ~1700 cm (ester C=O), ~1650 cm (amide I), and ~1250 cm (C-O ester) .
Synthesis and Manufacturing
Synthetic Routes
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Coumarin-3-carboxylic Acid Activation: Thionyl chloride or carbodiimides convert the acid to a reactive acyl chloride or mixed anhydride .
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Amide Coupling: Reaction with 4-aminobenzoic acid derivatives, followed by esterification with butanol .
For example, the journal article describes a similar compound synthesized by coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with substituted anilines using standard amidation protocols . Adapting this method, butyl 4-aminobenzoate could be reacted with 2-oxo-2H-chromene-3-carbonyl chloride to yield the target compound .
Hazard Category | GHS Code | Statement |
---|---|---|
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory irritation |
The compound is classified under Category 2 for skin and eye irritation and Category 3 for specific target organ toxicity (respiratory system) .
Exposure Controls
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and N95 respirator .
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Engineering Controls: Use in a fume hood with adequate ventilation (≥6 air changes/hour) .
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Storage: Tightly sealed containers in a cool, dry, well-ventilated area away from oxidizers .
First Aid and Emergency Response
Inhalation Exposure
Move the affected individual to fresh air and monitor for respiratory distress. Administer oxygen if breathing is labored and seek immediate medical attention .
Dermal or Ocular Contact
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Skin: Flush with water for 15 minutes; remove contaminated clothing and wash before reuse .
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Eyes: Rinse cautiously with water for 15 minutes, holding eyelids open. Immediate ophthalmologic evaluation is required .
Environmental and Regulatory Considerations
Ecotoxicity
Research Applications and Future Directions
Materials Science
Coumarins are employed in organic light-emitting diodes (OLEDs) and sensors due to their photostability and tunable emission . Functionalization with a butyl ester may enhance solubility in polymeric matrices .
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